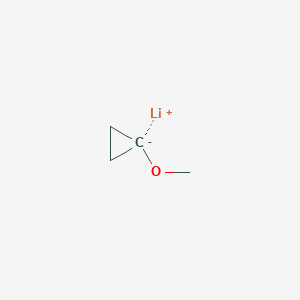

lithium;methoxycyclopropane

Description

Historical Development of Cyclopropyl (B3062369) Organolithium Species as Synthetic Intermediates

The journey of organolithium compounds as mainstays in organic synthesis began in the 1930s through the pioneering work of Karl Ziegler, Georg Wittig, and Henry Gilman. wikipedia.org These reagents, characterized by a highly polar carbon-lithium bond, were established as potent bases and nucleophiles, often demonstrating superior reactivity and yields compared to their Grignard counterparts. wikipedia.orgmt.com This led to their widespread adoption for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com

The development of cyclopropyl organolithium species, however, presented unique challenges. The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes its synthesis demanding, generally requiring highly reactive species like carbanions. wikipedia.orgunl.pt The first synthesis of cyclopropane itself was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane. wikipedia.org The generation of a stable carbanion on a cyclopropane ring, in the form of a cyclopropyllithium, was a significant advancement. These species are typically prepared through methods such as metal-halogen exchange or deprotonation. mt.comfishersci.it

The introduction of heteroatom substituents, such as a methoxy (B1213986) group, onto the cyclopropyl lithium core was a crucial step. This substitution modulates the reagent's stability and reactivity, paving the way for more controlled and selective transformations. The preparation of 1-methoxycyclopropyllithium can be achieved through the reductive lithiation of precursors like 1-methoxy-1-phenylthiocyclopropane using reagents such as lithium 1-(dimethylamino)naphthalenide (LDMAN). ethernet.edu.etresearchgate.net This historical progression from simple alkyllithiums to functionalized cyclopropyl systems has provided chemists with a sophisticated toolkit for modern synthetic challenges.

Conceptual Framework: (Methoxycyclopropyl)lithium as a Conjunctive Reagent in Complex Molecule Construction

(Methoxycyclopropyl)lithium functions as a "conjunctive reagent," a term used to describe a bifunctional molecule that enables the coupling of two other components. Its utility is rooted in the concept of reactivity umpolung, or the inversion of polarity. ethz.ch In a typical propionaldehyde (B47417) molecule, the carbonyl carbon is electrophilic. However, 1-methoxycyclopropyllithium acts as a nucleophilic synthetic equivalent of a propionaldehyde d3-reagent, where the lithiated carbon atom bears a negative charge and readily attacks electrophiles. ethz.ch

The methoxy group plays a critical role by stabilizing the adjacent carbanion through an anomeric effect. This stabilized nucleophile can undergo addition reactions with a wide range of electrophiles, including aldehydes, ketones, and enones. thieme-connect.demasterorganicchemistry.comnih.govallen.in For instance, the reaction of 1-methoxycyclopropyllithium with a conjugated aldehyde yields a 1-alkoxy-1-(1-hydroxyalkyl)cyclopropane intermediate. thieme-connect.de This intermediate can then undergo a subsequent acid-catalyzed rearrangement, driven by the release of ring strain, to form a cyclobutanone (B123998). thieme-connect.decapes.gov.br This two-step sequence—nucleophilic addition followed by rearrangement—is a powerful strategy for cyclopentane (B165970) and cyclobutanone annulations. researchgate.netethz.ch

The versatility of (methoxycyclopropyl)lithium is demonstrated by its application in synthesizing various complex structures. The ability to form a new carbon-carbon bond via nucleophilic attack and then participate in a ring-expansion reaction showcases its value in building intricate carbocyclic frameworks from simpler starting materials.

Table 1: Representative Reactions of (Methoxycyclopropyl)lithium with Electrophiles

| Electrophile | Reagent System | Product Type | Application Example | Reference(s) |

| Conjugated Aldehydes (e.g., (-)-perillaldehyde) | 1-methoxycyclopropyllithium | (1-Hydroxyalkyl)cyclopropane | Synthesis of bicyclic cyclobutanones | thieme-connect.de |

| Conjugated Ketones | 1-methoxycyclopropyllithium | (1-Hydroxyalkyl)cyclopropane | Construction of spirocyclic systems | thieme-connect.de |

| Vinyl Enones | 1-methoxycyclopropyllithium | Vinyl-(1-methoxycyclopropyl)carbinol | Synthesis of 2-vinylcyclobutanones | researchgate.netcapes.gov.br |

| Carboxylic Acids (as lithium salts) | Methyllithium (for comparison) | Ketone | General ketone synthesis | orgsyn.org |

Significance of Cyclopropane Derivatives in Contemporary Synthetic Methodologies

The cyclopropane motif is a privileged structural element in modern chemistry, valued for its unique stereoelectronic properties and its prevalence in biologically active molecules. nih.govresearchgate.net Its rigid, three-dimensional structure provides a level of conformational constraint that can be advantageous in designing molecules with specific biological targets. nih.gov This has made cyclopropane-containing compounds highly sought after in drug discovery and medicinal chemistry. nih.govresearchgate.net

Numerous natural products and pharmaceuticals incorporate the cyclopropane ring. researchgate.netnih.govrsc.org Notable examples include pyrethroid insecticides, which are synthetic derivatives of the natural insecticide pyrethrin, and several quinolone antibiotics like ciprofloxacin. wikipedia.org The cyclopropane unit is also found in a vast array of natural products, including terpenoids, alkaloids, and fatty acids, which exhibit a broad spectrum of biological activities such as antifungal, antiviral, and anticancer properties. unl.ptresearchgate.netrsc.org

The synthetic utility of cyclopropanes extends beyond their presence in final target molecules. As strained rings, they are versatile synthetic intermediates that can undergo a variety of ring-opening and rearrangement reactions to generate larger, more complex carbocyclic and heterocyclic systems. unl.ptthieme-connect.comrsc.org The development of methods for the stereoselective synthesis of functionalized cyclopropanes, including those employing organolithium reagents, continues to be an active area of research, driven by the immense value of these three-membered rings in both method development and target-oriented synthesis. nih.govrsc.org

Table 2: Examples of Bioactive Molecules Containing a Cyclopropane Ring

| Compound Class | Example Compound | Significance/Use | Reference(s) |

| Antibiotics | Ciprofloxacin | Broad-spectrum antibacterial agent | wikipedia.org |

| Insecticides | Pyrethroids (e.g., Bioresmethrin) | Synthetic insecticides with low mammalian toxicity | wikipedia.orgunl.pt |

| Natural Products | Solanoeclepin A (formal synthesis) | Potato cyst nematode hatching stimulant | rsc.org |

| Amino Acids | 1-Aminocyclopropanecarboxylic acid (ACC) | Precursor to ethylene (B1197577) biosynthesis in plants | unl.ptresearchgate.net |

| Antiviral Drugs | Nirmatrelvir (in Paxlovid™) | COVID-19 therapeutic | researchgate.net |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

75697-62-0 |

|---|---|

Formule moléculaire |

C4H7LiO |

Poids moléculaire |

78.1 g/mol |

Nom IUPAC |

lithium;methoxycyclopropane |

InChI |

InChI=1S/C4H7O.Li/c1-5-4-2-3-4;/h2-3H2,1H3;/q-1;+1 |

Clé InChI |

RXCFNFDJBSIGJR-UHFFFAOYSA-N |

SMILES canonique |

[Li+].CO[C-]1CC1 |

Origine du produit |

United States |

Mechanistic Investigations of Reactions Involving Methoxycyclopropyl Lithium

Nucleophilic Addition Reactions of (Methoxycyclopropyl)lithium

(1-Methoxycyclopropyl)lithium readily engages in nucleophilic addition reactions with a variety of electrophilic partners. The polarity of the carbon-lithium bond renders the cyclopropyl (B3062369) carbon atom strongly nucleophilic, enabling it to attack electron-deficient centers.

Addition to Carbonyl Electrophiles (Aldehydes and Ketones)

The addition of organolithium reagents to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. acs.orgmsu.edu In the case of (1-methoxycyclopropyl)lithium, this reaction provides a direct route to valuable cyclopropyl-substituted alcohols. The general mechanism involves the nucleophilic attack of the carbanionic cyclopropyl carbon on the electrophilic carbonyl carbon. acs.org This addition leads to the formation of a tetrahedral lithium alkoxide intermediate, which, upon aqueous workup, yields the corresponding alcohol. acs.org

The reaction of (1-methoxycyclopropyl)lithium with aldehydes and ketones produces 1-(1-methoxycyclopropyl)alkan-1-ols, commonly referred to as cyclopropylcarbinols. Addition to an aldehyde results in the formation of a secondary alcohol, while addition to a ketone yields a tertiary alcohol. acs.org

Computational studies have provided insight into the transition states of these reactions. The addition is a concerted process where the lithium cation coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Table 1: Representative Reactions of (Methoxycyclopropyl)lithium with Carbonyl Compounds

| Carbonyl Compound | (Methoxycyclopropyl)lithium | Product |

| Acetaldehyde | lithium;methoxycyclopropane | 1-(1-Methoxycyclopropyl)ethanol |

| Acetone | lithium;methoxycyclopropane | 2-(1-Methoxycyclopropyl)propan-2-ol |

| Cyclohexanone (B45756) | lithium;methoxycyclopropane | 1-(1-Methoxycyclopropyl)cyclohexan-1-ol |

| Benzaldehyde | lithium;methoxycyclopropane | (1-Methoxycyclopropyl)(phenyl)methanol |

When the carbonyl substrate is prochiral, the nucleophilic addition of (1-methoxycyclopropyl)lithium can lead to the formation of a new stereocenter. The stereochemical outcome of the reaction is influenced by several factors, including the steric bulk of the substituents on both the organolithium reagent and the carbonyl compound. In reactions with cyclic ketones, such as cyclohexanone, the approach of the nucleophile can occur from either the axial or equatorial face. The addition of organolithium reagents often proceeds via an equatorial attack to yield the axial alcohol. The presence of lithium salts can enhance the stereoselectivity of these additions. msu.edu

For acyclic aldehydes and ketones with existing stereocenters, the diastereoselectivity of the addition is governed by principles such as Cram's rule, where the nucleophile preferentially attacks from the less hindered face.

Addition to Other Electrophilic Substrates

While reactions with carbonyls are prevalent, (methoxycyclopropyl)lithium can also add to other electrophilic substrates. For instance, the ring-opening of epoxides by organolithium reagents is a known synthetic method. The reaction proceeds via an SN2 mechanism, where the nucleophilic cyclopropyl group attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxy ether after workup. With unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom.

Ring Expansion and Rearrangement Pathways Initiated by (Methoxycyclopropyl)lithium Chemistry

The cyclopropylcarbinols generated from the addition of (methoxycyclopropyl)lithium to carbonyls are valuable intermediates for subsequent transformations, most notably acid-catalyzed ring expansion reactions.

Acid-Catalyzed Rearrangements of Cyclopropylcarbinols to Cyclobutanones

The treatment of cyclopropylcarbinols, such as those derived from (1-methoxycyclopropyl)lithium, with acid induces a rearrangement to form cyclobutanones. This transformation is a synthetically powerful method for constructing four-membered rings. academie-sciences.fr

The mechanism of this rearrangement involves the protonation of the hydroxyl group of the cyclopropylcarbinol, followed by the departure of a water molecule to generate a cyclopropylcarbinyl cation. This cation is stabilized by the adjacent oxygen atom of the methoxy (B1213986) group. The high degree of ring strain in the three-membered ring provides the driving force for a 1,2-alkyl shift, where one of the cyclopropyl C-C bonds migrates to the carbocationic center. This concerted ring expansion results in the formation of a more stable, four-membered oxonium ion intermediate. Subsequent attack by water and loss of methanol leads to the final cyclobutanone (B123998) product. This process is a type of pinacol rearrangement. academie-sciences.fr

Thermal and Catalyzed Rearrangements of Vinylcyclopropanes to Cyclopentanones and Other Ring Systems

The vinylcyclopropane-cyclopentene rearrangement is a well-documented ring expansion reaction that can be initiated thermally, photochemically, or through catalysis. researchgate.netorganicreactions.org The mechanism of this transformation has been a subject of extensive study, with evidence pointing towards a continuum between a concerted, orbital-symmetry-controlled pericyclic process and a stepwise diradical-mediated pathway, highly dependent on the substrate's substitution pattern. wikipedia.orgwikiwand.com

The introduction of a methoxy substituent on the cyclopropane (B1198618) ring has a pronounced effect on the thermal rearrangement. Methoxy-substituted vinylcyclopropanes exhibit significantly accelerated reaction rates, enabling the rearrangement to proceed at much lower temperatures (e.g., 220 °C) compared to the pyrolysis conditions (often above 400 °C) required for the parent hydrocarbon. wikipedia.org This rate enhancement is attributed to the ability of the oxygen atom to stabilize the transition state.

While direct studies detailing the synthesis of vinylcyclopropanes from (methoxycyclopropyl)lithium followed by rearrangement are not extensively documented, a common synthetic route involves the 1,4-conjugate addition of the organolithium reagent to an α,β-unsaturated ketone (enone). The resulting enolate can then be trapped or induced to eliminate, forming a methoxy-substituted vinylcyclopropane. Subsequent thermal or catalyzed rearrangement of this intermediate would lead to a cyclopentene derivative, which can be further converted to a cyclopentanone (B42830).

Transition metals such as Nickel(0), Palladium(0), and Rhodium(I) are known to catalyze the vinylcyclopropane-cyclopentene rearrangement under significantly milder conditions than thermal routes. nih.govchemrxiv.org The catalyzed mechanism often involves oxidative addition of the metal to the cyclopropane ring, forming a metallacyclobutane intermediate, which then undergoes reductive elimination to furnish the cyclopentene product. nih.gov

Table 1: Comparison of Reaction Conditions for Vinylcyclopropane Rearrangement

| Substrate Type | Condition | Typical Temperature | Reference |

| Unsubstituted Vinylcyclopropane | Thermal | > 400 °C | wikipedia.org |

| Methoxy-substituted Vinylcyclopropane | Thermal | ~ 220 °C | wikipedia.org |

| Unactivated Vinylcyclopropane | Ni(0)-Catalyzed | Room Temperature - 60 °C | nih.gov |

Solvolytic Ring Opening Reactions (e.g., to β,γ-unsaturated aldehydes)

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under acidic or solvolytic conditions, particularly when a stabilizing group is present. Adducts derived from (methoxycyclopropyl)lithium, such as 1-methoxycyclopropyl carbinols (formed by reaction with aldehydes or ketones), are precursors to such transformations.

Under acidic conditions, protonation of the carbinol's hydroxyl group followed by the loss of water can generate a cyclopropylcarbinyl cation. This cation is notoriously unstable and rapidly rearranges. Studies on related cyclopropyl carbinols show that this rearrangement proceeds via a ring-opening mechanism to form a more stable homoallylic carbocation. researchgate.net This intermediate can then be trapped by a nucleophile present in the reaction medium.

In a process relevant to the synthesis of β,γ-unsaturated aldehydes, if the trapping nucleophile is water, the reaction would yield a homoallylic alcohol. This alcohol could then potentially tautomerize or undergo further rearrangement to provide the corresponding aldehyde or ketone. A one-pot protocol involving the acid-catalyzed ring-opening of cyclopropyl carbinols in the presence of acetonitrile as a nitrogen source has been shown to produce amides, demonstrating the viability of the homoallylic carbocation intermediate. researchgate.net

Studies on Orbital Symmetry and Sigmatropic Rearrangements

The thermal vinylcyclopropane rearrangement is a classic case study for the principles of orbital symmetry conservation, as articulated by the Woodward-Hoffmann rules. wikipedia.orgimperial.ac.uklibretexts.org The reaction is classified as a wikipedia.orgwikiwand.com-sigmatropic rearrangement, where a sigma bond migrates across a pi system. wikipedia.org

The Woodward-Hoffmann analysis of the wikipedia.orgwikiwand.com-alkyl shift in vinylcyclopropane provides specific stereochemical predictions for a concerted pathway. wikipedia.orgwikiwand.com For a thermal reaction, the rules dictate that the rearrangement must proceed through a pathway that is either:

Suprafacial-inversion (si): The migrating group remains on the same face of the π-system, but its configuration is inverted.

Antarafacial-retention (ar): The migrating group moves to the opposite face of the π-system, and its configuration is retained.

Conversely, the suprafacial-retention (sr) and antarafacial-inversion (ai) pathways are symmetry-forbidden for a thermal concerted reaction. wikiwand.com The significant activation energy (~50 kcal/mol) for the thermal rearrangement reflects the substantial geometric distortion required to achieve the allowed transition states. wikiwand.com Experimental results often show a mixture of products, which has fueled the ongoing debate about the extent to which the reaction is purely concerted versus involving stepwise, diradical intermediates that are not governed by these symmetry rules. wikipedia.org

Chemoselectivity and Regioselectivity in (Methoxycyclopropyl)lithium Transformations

While specific studies detailing the chemo- and regioselectivity of (methoxycyclopropyl)lithium are limited, its behavior can be inferred from the well-established principles governing organolithium reagents.

Chemoselectivity: In reactions with molecules containing multiple electrophilic sites, such as a dicarbonyl compound, (methoxycyclopropyl)lithium is expected to behave as a hard nucleophile, preferentially attacking the harder electrophilic center, typically the ketone carbonyl over an ester.

Regioselectivity: The most significant aspect of regioselectivity for this reagent arises in its reaction with α,β-unsaturated carbonyl compounds (enones and enals). Organolithium reagents can undergo either direct 1,2-addition to the carbonyl group or 1,4-conjugate (Michael) addition to the β-carbon. The outcome is highly dependent on reaction conditions and the nature of the specific organolithium reagent. As a hard nucleophile, (methoxycyclopropyl)lithium would be expected to favor 1,2-addition. However, this regioselectivity can be powerfully influenced by additives. The addition of strongly coordinating polar aprotic solvents like hexamethylphosphoramide (HMPA) is known to promote 1,4-addition. researchgate.netscribd.com

The mechanism for this shift in regioselectivity involves the disruption of organolithium aggregates and the formation of solvent-separated ion pairs (SIPs) instead of contact ion pairs (CIPs). researchgate.net The increased ionic character of the C-Li bond in SIPs favors the softer 1,4-addition pathway. researchgate.net

Influence of Reaction Parameters on Mechanistic Pathways

The mechanistic course of reactions involving (methoxycyclopropyl)lithium is highly sensitive to external parameters, which can alter the structure and reactivity of the organolithium species in solution.

Temperature: Like most organolithium reagents, (methoxycyclopropyl)lithium is thermally unstable and is typically prepared and used at low temperatures (e.g., -78 °C) to prevent decomposition. nih.govresearchgate.net At elevated temperatures, decomposition can occur via elimination or other pathways, reducing the yield of the desired reaction.

Solvent and Additives: The choice of solvent and the presence of coordinating additives are critical. In non-coordinating hydrocarbon solvents, organolithiums exist as large aggregates. In ethereal solvents like tetrahydrofuran (THF), these aggregates are broken down into smaller, more reactive dimers and tetramers.

The addition of strong Lewis bases, such as HMPA or tetramethylethylenediamine (TMEDA), can have profound effects:

Deaggregation: These additives can break down dimers into highly reactive monomers. scribd.comresearchgate.net

Ion Pair Separation: They coordinate strongly to the lithium cation, promoting the formation of solvent-separated ion pairs (SIPs). researchgate.netnih.gov

Increased Reactivity: The resulting less-aggregated and more ionic species are generally more nucleophilic, leading to significant rate enhancements. scribd.com

Altered Selectivity: As mentioned previously, the shift from CIPs to SIPs can alter the regioselectivity of additions to α,β-unsaturated systems, favoring 1,4-addition. researchgate.net

These effects are rationalized by the ability of additives like HMPA to solvate the lithium cation effectively, thereby increasing the carbanionic character of the methoxycyclopropyl group and influencing the structure of the rate-limiting transition states. researchgate.netnih.gov

Applications of Methoxycyclopropyl Lithium in Complex Organic Synthesis

Utilization as Chain Extension Reagents

(Methoxycyclopropyl)lithium reagents are valuable for the elongation of carbon chains, a fundamental operation in organic synthesis. These reagents act as nucleophiles, attacking various electrophilic functional groups to form new carbon-carbon bonds. The resulting products can then be further manipulated, often involving ring-opening of the cyclopropane (B1198618) moiety to reveal a longer, functionalized acyclic chain. This strategy provides a controlled and often stereoselective method for building molecular complexity.

Annulation Strategies Employing (Methoxycyclopropyl)lithium Derivatives

Annulation, the formation of a new ring onto a pre-existing molecule, is a cornerstone of cyclic compound synthesis. (Methoxycyclopropyl)lithium derivatives have proven to be exceptional reagents for various annulation strategies, enabling the construction of five- and six-membered rings, as well as more complex polycyclic systems.

Cyclopentanone (B42830) Annulation

The synthesis of cyclopentanones, a common structural motif in natural products and biologically active molecules, can be efficiently achieved using (methoxycyclopropyl)lithium chemistry. The general approach involves the reaction of a (methoxycyclopropyl)lithium species with an appropriate Michael acceptor. The initial adduct then undergoes a series of transformations, often involving a ring-expansion of the cyclopropane ring, to ultimately furnish the five-membered cyclopentanone ring. This methodology offers a convergent and often highly diastereoselective route to substituted cyclopentanones.

Cyclohexanone (B45756) Annulation

Similar to cyclopentanone annulation, (methoxycyclopropyl)lithium derivatives can be employed in the construction of cyclohexanone rings. nih.gov These strategies often rely on a [3+3] or [4+2] annulation approach. For instance, the reaction of a (methoxycyclopropyl)lithium reagent with a suitable three-carbon electrophile can lead to a six-membered ring after subsequent rearrangement. The versatility of this method allows for the synthesis of a wide range of substituted cyclohexanones, which are prevalent in pharmaceuticals and other functional materials. nih.govnih.gov

Synthesis of 2-Vinylcyclobutanones and Subsequent Ring Expansions

A particularly powerful application of (methoxycyclopropyl)lithium is in the synthesis of 2-vinylcyclobutanones. researchgate.net These compounds are valuable synthetic intermediates that can undergo a variety of ring-expansion reactions to form larger carbocycles. The synthesis typically involves the addition of (methoxycyclopropyl)lithium to an α,β-unsaturated aldehyde or ketone. The resulting adduct, a vinyl-substituted cyclopropylcarbinol, can then be induced to rearrange under acidic or neutral conditions to yield the corresponding 2-vinylcyclobutanone. researchgate.netresearchgate.net

These 2-vinylcyclobutanones are primed for further transformations. For example, under thermal or Lewis acid-catalyzed conditions, they can undergo a acs.orgugent.be-sigmatropic rearrangement to afford six-membered rings. acs.org Alternatively, treatment with a base can induce a ring-opening, providing access to functionalized cycloalkene derivatives. researchgate.net The ability to access these versatile intermediates highlights the synthetic utility of (methoxycyclopropyl)lithium.

Construction of Highly Functionalized Cyclopropane-Containing Motifs

Beyond their use as precursors for ring systems, (methoxycyclopropyl)lithium reagents are instrumental in the direct synthesis of highly functionalized cyclopropanes. The cyclopropane ring is a prevalent feature in numerous natural products and possesses unique chemical and physical properties. The ability to introduce various functional groups onto the cyclopropane core is therefore of significant interest.

By reacting (methoxycyclopropyl)lithium with a diverse array of electrophiles, chemists can introduce substituents such as alkyl, aryl, and heteroatom-containing groups onto the cyclopropane ring. organic-chemistry.orgresearchgate.net This allows for the creation of a library of substituted cyclopropanes that can serve as building blocks for more complex molecules or as final targets with specific biological activities. rsc.orgnih.gov The reactivity of the lithium-bearing carbon can be finely tuned, enabling precise control over the substitution pattern. ethernet.edu.et

Total Synthesis Efforts Featuring (Methoxycyclopropyl)lithium Key Steps

The strategic importance of (methoxycyclopropyl)lithium is underscored by its application in the total synthesis of complex natural products. rsc.orgnih.govscripps.eduepfl.chsci-hub.se These intricate molecules often present formidable synthetic challenges, and the unique reactivity of (methoxycyclopropyl)lithium has provided elegant solutions for the construction of key structural motifs.

In many total syntheses, a (methoxycyclopropyl)lithium-mediated annulation or ring-expansion serves as a pivotal step in assembling the core cyclic framework of the target molecule. The ability to generate complex ring systems with high stereocontrol from relatively simple starting materials makes this methodology particularly attractive. The successful application of these strategies in the synthesis of biologically active natural products and their analogues validates the power and versatility of (methoxycyclopropyl)lithium as a reagent in modern organic chemistry.

Computational and Theoretical Studies on Methoxycyclopropyl Lithium Reactivity and Structure

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of reactions involving organolithium compounds. While specific studies focusing exclusively on (methoxycyclopropyl)lithium are not extensively documented in publicly available literature, the principles derived from computational studies of analogous cyclopropyl (B3062369) lithium and other organolithium species provide a framework for understanding its likely behavior.

These computational approaches allow for the mapping of potential energy surfaces, which helps in identifying the most probable reaction pathways. For organolithium compounds, these calculations can model the aggregation states, the role of solvent molecules, and the nature of the carbon-lithium bond, which can range from predominantly ionic to more covalent in character depending on the molecular environment.

Elucidation of Transition State Structures

A key aspect of understanding reaction mechanisms is the characterization of transition state structures. For rearrangements and reactions of (methoxycyclopropyl)lithium, computational methods can predict the geometry of these high-energy intermediates. For instance, in a potential ring-opening reaction, calculations would aim to define the structure at the peak of the energy barrier as the cyclopropyl ring begins to cleave. These calculations often reveal the degree of bond breaking and bond formation at the transition state, providing a static picture of the dynamic process. The nature of the transition state, whether it is early or late, can also be inferred from these calculations, offering further insight into the reaction's progress.

Energy Profile Analysis of Rearrangement Processes

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for rearrangement processes of (methoxycyclopropyl)lithium can be constructed. This profile is crucial for determining the kinetics and thermodynamics of the reaction. The activation energy, which is the energy difference between the reactant and the transition state, dictates the reaction rate. A lower activation energy implies a faster reaction.

Theoretical Prediction and Rationalization of Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting and explaining the stereoselectivity of chemical reactions. For reactions involving (methoxycyclopropyl)lithium, theoretical models can be used to calculate the energies of different diastereomeric transition states leading to various stereoisomeric products. The observed stereochemical outcome is typically governed by the lowest energy transition state pathway.

Factors influencing stereoselectivity, such as steric hindrance, electronic effects, and coordination to the lithium cation, can be systematically investigated through computational models. By analyzing the geometries and energies of the competing transition states, a rationalization for the preferential formation of one stereoisomer over another can be developed.

Investigations into Electronic Structure and Bonding Characteristics of (Methoxycyclopropyl)lithium Species

The electronic structure and bonding in organolithium compounds are of fundamental importance to their reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide detailed information about the nature of the carbon-lithium bond in (methoxycyclopropyl)lithium. These analyses can quantify the degree of ionic character in the C-Li bond and describe the distribution of electron density within the molecule.

The presence of the methoxy (B1213986) group and the cyclopropyl ring introduces specific electronic features. The oxygen atom of the methoxy group can potentially coordinate to the lithium atom, influencing the structure and reactivity of the species. The strained cyclopropyl ring has unique bonding characteristics, often described in terms of Walsh orbitals, which can also be analyzed computationally. Understanding these electronic features is key to explaining the compound's behavior.

Development of Computational Models for Organolithium Chemistry

The broader field of organolithium chemistry benefits from the continuous development of more accurate and efficient computational models. These models aim to accurately reproduce experimental observations and provide reliable predictions for new systems. Challenges in modeling organolithium compounds include accurately describing the often complex aggregation states, the role of solvent, and the significant ionic character of the C-Li bond.

Future Directions and Emerging Research Avenues for Methoxycyclopropyl Lithium Chemistry

Development of Novel Catalytic and Stereoselective Methodologies

A primary objective in modern synthesis is the control of stereochemistry. A reaction that selectively forms one stereoisomer over another is known as stereoselective. masterorganicchemistry.com Future work with (methoxycyclopropyl)lithium will likely focus on the development of catalytic and highly stereoselective reactions. While related reagents like lithiated methoxyallene (B81269) have shown excellent anti-selectivity in additions to chiral aldehydes, the full potential of (methoxycyclopropyl)lithium in asymmetric synthesis remains largely untapped. researchgate.net

The development of enantioselective reactions, which favor the formation of one enantiomer over the other, will require the use of chiral catalysts or reagents. wikipedia.org Research could focus on designing chiral ligands that can coordinate to the lithium cation, thereby creating a chiral environment that influences the stereochemical outcome of its reactions. The principles of stereoselective cyclopropanation, a well-studied area, could provide a foundational model for these investigations. thieme-connect.de Furthermore, the exploration of bifunctional catalysts, inspired by advancements in fields like water splitting where lithium-induced conversions enhance catalytic activity, could lead to novel transformations. nih.gov The development of catalysts for crucial energy conversion reactions, such as those involving oxygen or carbon dioxide, also presents an intriguing, albeit more distant, potential application space for new catalytic systems derived from or involving lithium reagents. rsc.org

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its established role as a nucleophile, future research will aim to uncover new reactivity patterns for (methoxycyclopropyl)lithium. This includes exploring its participation in radical reactions, rearrangements, and novel cyclization cascades. The study of 1-methoxycyclopropyl radicals suggests that single-electron transfer (SET) pathways could be accessible, opening up a new dimension of its chemical behavior. acs.orgnih.gov

Investigations into ring-opening or rearrangement reactions, similar to how related dichlorocyclopropyl ethers can form allenes, could yield valuable synthetic intermediates. publish.csiro.au A key area of interest is the expansion of its use in constructing complex molecular architectures. For example, the reaction of vinyl-1-(methoxycyclopropyl)carbinols to form 2-vinylcyclobutanones demonstrates the potential for this reagent in facilitating synthetically powerful rearrangement sequences. researchgate.net By analogy with other versatile organolithium reagents, researchers may explore its utility in metal-catalyzed cross-coupling reactions or in domino reaction sequences to rapidly build molecular complexity from simple precursors. Understanding and controlling potential side reactions, a critical aspect of exploring new reactivity, will be paramount for developing robust synthetic methods. rsc.org

Integration with Principles of Sustainable Organic Synthesis (e.g., flow chemistry applications)

The integration of (methoxycyclopropyl)lithium chemistry with sustainable manufacturing principles represents a significant growth area, with flow chemistry at the forefront. Organolithium reactions, which are often highly exothermic and require cryogenic temperatures in traditional batch reactors, are particularly well-suited for continuous flow processing. aragen.com Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, which allows for better temperature control, enhanced safety, and often, improved yields. vapourtec.comeuropa.eu

The ability to perform lithiation reactions at or near ambient temperature in flow systems can dramatically reduce energy consumption and eliminate the need for large volumes of solvent typically used for heat dissipation in batch processes. aragen.com Studies have already demonstrated that continuous processing of organolithiums can significantly improve the robustness of reactions like Br/Li exchange and deprotonation by minimizing the precipitation of byproducts that can foul reactors. vapourtec.com This approach not only makes the use of hazardous reagents like (methoxycyclopropyl)lithium safer but also facilitates easier and more reliable scale-up from the laboratory to industrial production. aragen.com

| Parameter | Conventional Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Operating Temperature | Cryogenic (e.g., < -50 °C) | Often ambient temperature | aragen.com |

| Heat Transfer | Limited by vessel size | Highly efficient | aragen.comeuropa.eu |

| Safety Profile | High risk of thermal runaway | Inherently safer, small reaction volume | europa.eu |

| Solvent Volume | Large volumes required for dilution | Reduced solvent consumption (up to 50%) | aragen.comvapourtec.com |

| Scalability | Challenging | Straightforward (scaling-out) | aragen.com |

Advanced Computational Chemistry for Predictive Synthesis and Mechanistic Insight

Computational chemistry is poised to become an indispensable tool in advancing the chemistry of (methoxycyclopropyl)lithium. vapourtec.com Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can provide profound insights into the structure of the reagent, its aggregation state in different solvents, and the transition states of its reactions. rsc.orgrsc.org Such studies are crucial for understanding the origins of reactivity and selectivity. nih.gov

Future research will likely employ computational methods for several key purposes:

Predictive Screening: Large-scale computational screening, an approach already used to identify novel materials for lithium-ion batteries, could be adapted to predict the reactivity of (methoxycyclopropyl)lithium with various electrophiles or to screen for effective chiral catalysts. rsc.org

Mechanistic Elucidation: Computational modeling can help decipher complex reaction mechanisms, distinguishing between polar, radical, or concerted pathways. dixitmudit.in This understanding is fundamental to optimizing reaction conditions and developing new transformations.

Rational Catalyst Design: By modeling the interaction between the lithium reagent and potential catalysts, researchers can rationally design ligands or additives that enhance reaction rates and stereoselectivity, thereby accelerating the experimental discovery process.

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more efficient and targeted exploration of the synthetic potential of (methoxycyclopropyl)lithium. rsc.org

| Computational Application | Objective | Key Techniques | Potential Impact | Reference |

|---|---|---|---|---|

| Predictive Screening | Identify promising reactions and catalysts. | High-throughput virtual screening, Machine learning | Accelerates discovery of new applications. | rsc.org |

| Mechanistic Elucidation | Understand reaction pathways and transition states. | Density Functional Theory (DFT), Ab initio calculations | Enables rational optimization of reaction conditions. | rsc.orgdixitmudit.in |

| Rational Catalyst Design | Design new chiral ligands and promoters. | Molecular modeling, Docking simulations | Facilitates development of novel stereoselective methods. | rsc.org |

| Structure & Aggregation Studies | Determine the active species in solution. | Molecular Dynamics (MD) simulations | Provides insight into solvent and additive effects. | rsc.org |

Q & A

Basic Research Questions

Q. What methodological considerations are critical in synthesizing lithium methoxycyclopropane to ensure purity and reproducibility?

- Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, moisture exclusion) and precise stoichiometric ratios. For example, reactions involving cyclopropane derivatives often employ lithium bases under anhydrous conditions, with characterization via H NMR to confirm structural integrity . Key steps include:

- Purification via column chromatography or recrystallization.

- Validation of purity through melting point analysis and spectroscopic consistency (e.g., IR absorption bands for methoxy groups at ~2850 cm) .

Q. Which spectroscopic techniques are most effective for characterizing lithium methoxycyclopropane, and how should data be interpreted?

- Answer :

- NMR Spectroscopy : C NMR is critical for identifying cyclopropane ring carbons (typically 10–25 ppm) and methoxy groups (~50 ppm). H NMR should resolve coupling patterns for cyclopropane protons (J ≈ 5–10 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, with attention to lithium adducts (e.g., [M+Li]) .

- X-ray Crystallography : Used to resolve ambiguous structures, particularly stereochemical configurations .

Q. What are the common reaction pathways for lithium methoxycyclopropane, and how can they be optimized for yield?

- Answer : Reactivity often involves ring-opening reactions due to cyclopropane strain. For example:

- Nucleophilic Substitution : Reacts with electrophiles (e.g., aldehydes) under mild conditions (room temperature, THF solvent) to form substituted products .

- Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require optimized ligand systems (e.g., SPhos) to minimize side reactions .

- Optimization : Design of Experiment (DoE) approaches, such as factorial designs, help identify critical variables (e.g., temperature, catalyst loading) .

Advanced Research Questions

Q. How can computational methods resolve contradictory data in proposed reaction mechanisms involving lithium methoxycyclopropane?

- Answer : Density Functional Theory (DFT) calculations can model transition states and intermediate stability. For example:

- Mechanistic Ambiguities : Conflicting kinetic data (e.g., rate laws suggesting concerted vs. stepwise pathways) are resolved by comparing computed activation energies .

- Stereoelectronic Effects : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing cyclopropane ring stability .

- Validation : Correlate computed IR spectra with experimental data to confirm intermediates .

Q. What strategies are effective in addressing inconsistencies in spectroscopic or crystallographic data for lithium methoxycyclopropane derivatives?

- Answer :

- Systematic Error Analysis : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts .

- Multi-Technique Validation : Combine XRD with solid-state NMR to detect polymorphism or lattice defects .

- Data Sharing : Use platforms like the EU Common Data Platform for Chemicals (FAIR principles) to benchmark against published datasets .

Q. How can researchers design experiments to explore novel applications of lithium methoxycyclopropane in asymmetric catalysis?

- Answer :

- Chiral Ligand Screening : Test chiral auxiliaries (e.g., BINOL derivatives) in enantioselective reactions, monitoring ee via chiral HPLC .

- Kinetic Isotope Effects (KIE) : Study isotopic labeling (H/C) to elucidate rate-determining steps in catalytic cycles .

- In Situ Spectroscopy : Use ReactIR or NMR to detect transient intermediates during catalysis .

Methodological Frameworks

- Literature Review : Prioritize primary literature from journals like The Journal of Organic Chemistry for reaction methodologies . Avoid over-reliance on databases; incorporate grey literature (e.g., theses, preprints) for emerging trends .

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example: "How does solvent polarity influence the ring-opening kinetics of lithium methoxycyclopropane?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.